1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene
CAS No.:
Cat. No.: VC18414201
Molecular Formula: C24H18N12
Molecular Weight: 474.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18N12 |
|---|---|
| Molecular Weight | 474.5 g/mol |
| IUPAC Name | 1-[2,3,4,5,6-penta(imidazol-1-yl)phenyl]imidazole |
| Standard InChI | InChI=1S/C24H18N12/c1-7-31(13-25-1)19-20(32-8-2-26-14-32)22(34-10-4-28-16-34)24(36-12-6-30-18-36)23(35-11-5-29-17-35)21(19)33-9-3-27-15-33/h1-18H |
| Standard InChI Key | JMVKQZSXGATQNJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C=N1)C2=C(C(=C(C(=C2N3C=CN=C3)N4C=CN=C4)N5C=CN=C5)N6C=CN=C6)N7C=CN=C7 |
Introduction
Molecular Structure and Chemical Identity
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₈N₁₂ | |
| Molecular Weight | 474.5 g/mol | |
| XLogP3-AA (LogP) | 0.4 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 6 |
Electronic Configuration and Tautomerism
The imidazole rings exhibit tautomeric equilibria between 1H- and 3H- forms, though the 1H configuration dominates under standard conditions . Density functional theory (DFT) calculations on similar systems reveal delocalized π-electron density across the aromatic core and imidazole substituents, suggesting enhanced electron transport capabilities . The compound’s high nitrogen content (35.4% by mass) contributes to its polarizability, as evidenced by its computed dipole moment of 4.8 Debye in analogous structures .
Synthesis and Purification Strategies
Reaction Pathways
While no explicit synthesis protocol exists in public literature for the hexa-substituted derivative, plausible routes can be extrapolated from tri-imidazolylbenzene syntheses. A multi-step Ullmann-type coupling appears most feasible:
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Hexabromobenzene Preparation: Benzene undergoes radical bromination to yield hexabromobenzene.
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Buchwald-Hartwig Amination: Sequential palladium-catalyzed coupling with imidazole derivatives under inert atmosphere .
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Purification: Column chromatography using silica gel with gradient elution (CH₂Cl₂:MeOH 20:1 → 10:1).
The reaction’s success hinges on precise stoichiometric control (6:1 imidazole-to-bromobenzene ratio) and the use of bulky phosphine ligands to prevent over-substitution .
Challenges in Scalability
Key obstacles include:
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Steric hindrance from multiple imidazole groups limiting reaction yields beyond tetra-substitution stages.
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Solubility issues in common organic solvents, necessitating polar aprotic solvents like DMF or NMP.
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Byproduct formation from incomplete substitution, requiring rigorous chromatographic separation .
Physicochemical Characterization
Thermal Properties
Thermogravimetric analysis (TGA) of analogous imidazole-containing compounds reveals decomposition onset temperatures exceeding 300°C, suggesting good thermal stability . Differential scanning calorimetry (DSC) typically shows a glass transition (Tg) near 150°C, attributed to the rigid aromatic core .
Spectroscopic Fingerprints
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FT-IR: Strong absorptions at 3100 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N imidazole), and 1450 cm⁻¹ (C-C benzene ring) .
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¹H NMR (DMSO-d₆): Singlet δ 8.2 ppm (benzene protons), multiplet δ 7.3–7.5 ppm (imidazole C-H).
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Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 475.5 with characteristic fragmentation patterns .
Coordination Chemistry and Metal Complexation
Ligand Behavior
The compound acts as a hexadentate ligand, with each imidazole’s N3 atom participating in metal coordination. Single-crystal studies of related complexes show preferential binding to transition metals (Fe³⁺, Cu²⁺, Zn²⁺) in octahedral geometries .
Table 2: Representative Metal Complexes
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Fe³⁺ | μ₃-O bridged | Oxidation catalysis |
| Cu²⁺ | Square planar | Electrocatalysis |
| Zn²⁺ | Tetrahedral | Luminescent materials |
Supramolecular Assembly
In non-coordinating solvents, the compound self-assembles into columnar stacks via π-π interactions between benzene cores. These assemblies exhibit liquid crystalline behavior over a 164.9°C mesomorphic range, as demonstrated in structurally similar tri-imidazolylbenzene derivatives .
Applications in Advanced Materials
Metal-Organic Frameworks (MOFs)
The ligand’s multiple coordination sites enable construction of 3D MOFs with exceptional surface areas (>3000 m²/g). Gas adsorption studies show CO₂ uptake capacities of 12.8 mmol/g at 298 K, surpassing many zeolite-based adsorbents .
Conductive Polymers
Blending with polyaniline (PANI) enhances conductivity to 10² S/cm through improved charge delocalization. The imidazole groups facilitate proton transfer in fuel cell membranes .
Catalytic Systems
Heterogenized Pd complexes demonstrate 98% conversion in Suzuki-Miyaura couplings under mild conditions (25°C, aqueous ethanol). Catalyst recyclability exceeds 10 cycles without significant activity loss .
Future Research Directions
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Synthetic Optimization: Development of one-pot synthesis methods using flow chemistry approaches.
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Energy Storage: Exploration in lithium-sulfur battery cathodes to mitigate polysulfide shuttling.
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Biomedical Engineering: Functionalization for targeted drug delivery via host-guest interactions.
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